Trimedoxime bromide

Übersicht

Beschreibung

Organophosphates are a class of chemicals commonly found in pesticides and nerve agents, which inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system . Trimedoxime bromide works by reactivating acetylcholinesterase, thereby mitigating the toxic effects of organophosphates .

Wissenschaftliche Forschungsanwendungen

Trimedoxime-Bromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Standard für analytische Methoden verwendet.

Biologie: Trimedoxime-Bromid wird in Studien zur Enzymreaktivierung und -hemmung verwendet.

Medizin: Die Verbindung wird ausgiebig auf ihr Potenzial als Gegenmittel bei Organophosphatvergiftung untersucht.

5. Wirkmechanismus

Der primäre Wirkmechanismus von Trimedoxime-Bromid beinhaltet die Reaktivierung der Acetylcholinesterase, die durch Organophosphate gehemmt wurde . Die Verbindung bindet an das phosphorylierte Enzym und erleichtert die Entfernung der Phosphatgruppe, wodurch die Aktivität des Enzyms wiederhergestellt wird . Dieser Reaktivierungsprozess ist entscheidend für die Minderung der toxischen Wirkungen einer Organophosphatvergiftung. Trimedoxime-Bromid zeigt auch eine cholinolytische Wirkung, die zu seiner Gesamtwirksamkeit beiträgt .

Wirkmechanismus

The primary mechanism of action of trimedoxime bromide involves the reactivation of acetylcholinesterase, which has been inhibited by organophosphates . The compound binds to the phosphorylated enzyme and facilitates the removal of the phosphate group, thereby restoring the enzyme’s activity . This reactivation process is crucial for mitigating the toxic effects of organophosphate poisoning. This compound also exhibits cholinolytic action, which contributes to its overall efficacy .

Zukünftige Richtungen

Research is ongoing to better understand the reactivation process of Trimedoxime bromide and its potential as an antidote for organophosphate poisoning . Experimental and theoretical studies have shown that this compound can be more effective at higher concentrations, with the best results seen for the reactivation of the AChE–VX adduct .

Vorbereitungsmethoden

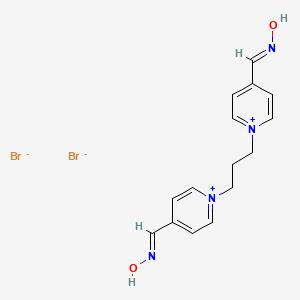

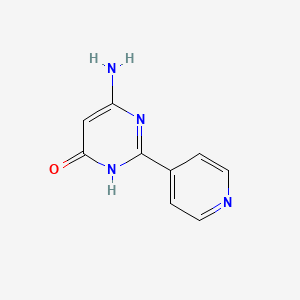

The synthesis of trimedoxime bromide involves the reaction of 1,3-dibromopropane with 4-pyridinecarboxaldehyde oxime . The reaction is typically carried out in an organic solvent such as ethanol, under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Trimedoxime-Bromid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Trimedoxime-Bromid kann oxidiert werden, um verschiedene Oxime-Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriumazid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab.

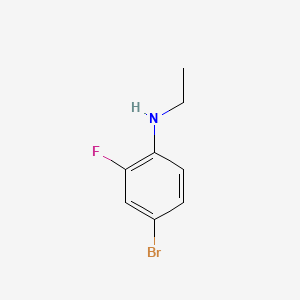

Vergleich Mit ähnlichen Verbindungen

Trimedoxime-Bromid ist chemisch verwandt mit anderen Oxime-Verbindungen wie Asoxime, Pralidoxime und Obidoxime . Während alle diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist Trimedoxime-Bromid in seiner Struktur einzigartig, da es einen Propylen-Linker zwischen den beiden Pyridiniumringen aufweist . Dieser strukturelle Unterschied trägt zu seinem unterschiedlichen Reaktivitäts- und Wirksamkeitsprofil bei. Im Vergleich zu Pralidoxime und Obidoxime hat Trimedoxime-Bromid eine bessere Reaktivierung bestimmter Organophosphat-gehemmter Acetylcholinesterase gezeigt .

Ähnliche Verbindungen

- Asoxime

- Pralidoxime

- Obidoxime

- HI-6

- Methoxime

Eigenschaften

IUPAC Name |

N-[[1-[3-[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2.2BrH/c20-16-12-14-2-8-18(9-3-14)6-1-7-19-10-4-15(5-11-19)13-17-21;;/h2-5,8-13H,1,6-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZHWVQTOXIXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C=NO)CCC[N+]2=CC=C(C=C2)C=NO.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Br2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036063 | |

| Record name | Trimedoxime bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-97-3 | |

| Record name | Trimedoxime bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

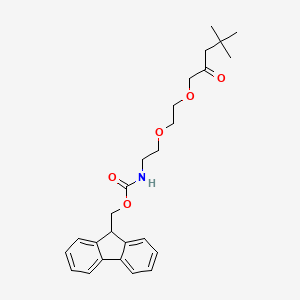

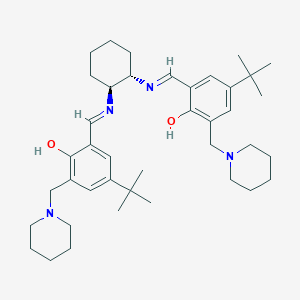

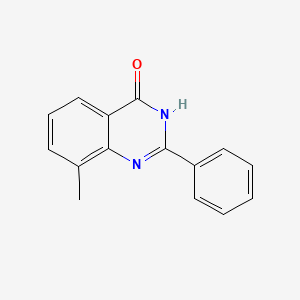

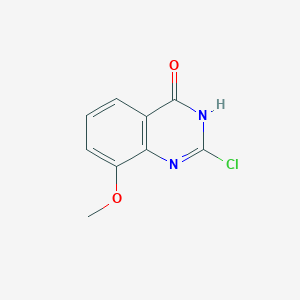

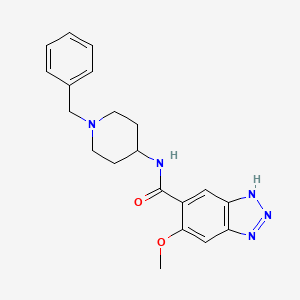

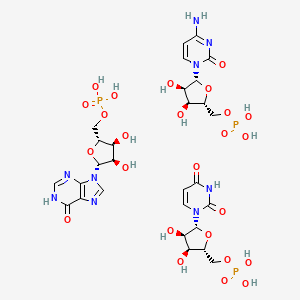

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1497748.png)

![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B1497756.png)